molecular formula C10H8N4O4 B6361945 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240566-93-1

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6361945
CAS No.: 1240566-93-1
M. Wt: 248.19 g/mol
InChI Key: KFNFOIHQIVOPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a compound belonging to the class of nitro-substituted pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods

Industrial production of nitro-substituted pyrazoles may involve large-scale nitration processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a nitro-substituted pyrazole compound characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C₁₁H₈N₄O₄, with a molecular weight of 248.19 g/mol, and it features a unique substitution pattern that enhances its chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities through various mechanisms of action. These activities are primarily categorized into:

  • Antimicrobial Activity
  • Anticancer Activity

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves the inhibition of critical cellular processes in microbes, leading to cell death or growth inhibition.

Pathogen TypeExample PathogensMIC Values (μg/ml)
Gram-positiveStaphylococcus aureus, Bacillus subtilis2 - 7
Gram-negativeEscherichia coli, Pseudomonas aeruginosa4 - 10
FungalCandida albicans, Aspergillus niger0.018 - 0.1

The above table summarizes the minimum inhibitory concentration (MIC) values for various pathogens, indicating the effectiveness of pyrazole derivatives in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. This compound has demonstrated antiproliferative effects on various cancer cell lines, including but not limited to:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

A notable study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with mechanisms involving the inhibition of key oncogenic pathways such as topoisomerase activity and tubulin polymerization .

Cancer TypeCell LineIC50 (μM)
Breast CancerMDA-MB-2315.5
Liver CancerHepG26.0
Lung CancerA5494.8

The above table presents the half-maximal inhibitory concentration (IC50) values for selected cancer cell lines, illustrating the compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to generate reactive intermediates through redox reactions involving its nitro groups. These intermediates can interact with various cellular components, influencing critical signaling pathways and leading to therapeutic effects.

Key mechanisms include:

  • Inhibition of Topoisomerase : Disruption of DNA replication and transcription.
  • Alkylation of DNA : Inducing mutations leading to apoptosis in cancer cells.
  • Inhibition of Tubulin Polymerization : Preventing mitotic spindle formation during cell division.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer properties against multiple cell lines, revealing that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts .
  • Antimicrobial Studies : Research demonstrated that specific derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics .

Properties

IUPAC Name

3-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(6-9)7-12-5-4-10(11-12)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFOIHQIVOPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.